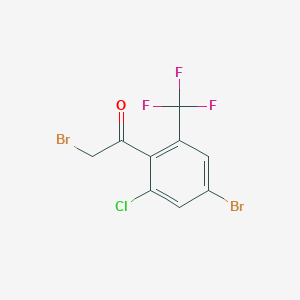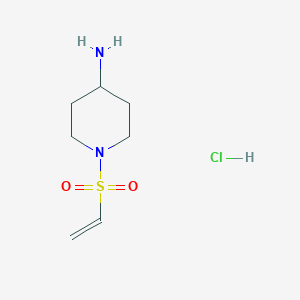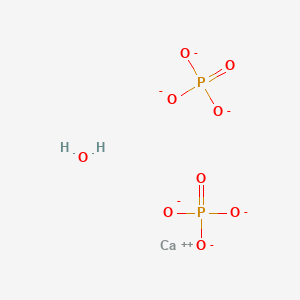
2,7-Diphenylquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Diphenylquinoline-4-carboxylic Acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two phenyl groups at positions 2 and 7, and a carboxylic acid group at position 4 on the quinoline ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diphenylquinoline-4-carboxylic Acid typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions. For instance, isatin can be reacted with acetophenone in the presence of potassium hydroxide (KOH) in ethanol at elevated temperatures to yield the desired quinoline derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,7-Diphenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
2,7-Diphenylquinoline-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,7-Diphenylquinoline-4-carboxylic Acid, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. This leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of cell cycle arrest and apoptosis in cancer cells . The compound interacts with the zinc ion in the active site of HDACs, thereby blocking their enzymatic activity.
Similar Compounds:
2-Phenylquinoline-4-carboxylic Acid: Similar in structure but lacks the additional phenyl group at position 7.
Quinoline-4-carboxylic Acid: The simplest form without any phenyl substitutions.
2,4-Diphenylquinoline: Lacks the carboxylic acid group at position 4.
Uniqueness: this compound is unique due to the presence of two phenyl groups and a carboxylic acid group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C22H15NO2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2,7-diphenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H15NO2/c24-22(25)19-14-20(16-9-5-2-6-10-16)23-21-13-17(11-12-18(19)21)15-7-3-1-4-8-15/h1-14H,(H,24,25) |
InChIキー |
XWLGCUBTGXDLOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)








